molecular formula C11H15BrO B1443885 4-Bromo-2-methyl-1-(2-methylpropoxy)benzene CAS No. 1309933-10-5

4-Bromo-2-methyl-1-(2-methylpropoxy)benzene

Cat. No.: B1443885
CAS No.: 1309933-10-5
M. Wt: 243.14 g/mol
InChI Key: CJDSKNYMSGAVKV-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1-(2-methylpropoxy)benzene is an organic compound characterized by a bromine atom, a methyl group, and a 2-methylpropoxy group attached to a benzene ring. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents like ether and acetone but insoluble in water . It is often used as an intermediate in organic synthesis for the production of various other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-1-(2-methylpropoxy)benzene can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-1-(2-methylpropoxy)benzene using a brominating agent such as bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃) . Another method involves the substitution reaction where a suitable precursor undergoes a nucleophilic substitution reaction to introduce the bromine atom .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through distillation or recrystallization to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-1-(2-methylpropoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones .

Scientific Research Applications

4-Bromo-2-methyl-1-(2-methylpropoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-2-methyl-1-(2-methylpropoxy)benzene exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, which affect the overall stability and reactivity of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methyl-1-(2-methylpropoxy)benzene is unique due to its specific arrangement of substituents, which imparts distinct chemical and physical properties. The presence of the 2-methylpropoxy group influences its solubility and reactivity, making it suitable for specific synthetic applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

4-bromo-2-methyl-1-(2-methylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-8(2)7-13-11-5-4-10(12)6-9(11)3/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDSKNYMSGAVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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